molecular formula C9H10O3 B3031863 3-(Hydroxymethyl)phenyl acetate CAS No. 78957-20-7

3-(Hydroxymethyl)phenyl acetate

Cat. No.: B3031863
CAS No.: 78957-20-7
M. Wt: 166.17 g/mol
InChI Key: PZAMFCCILFWVGS-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenyl acetate is an organic compound with the molecular formula C9H10O3 It is a derivative of phenyl acetate, where a hydroxymethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)phenyl acetate can be synthesized through several methods. One common approach involves the esterification of 3-(hydroxymethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)phenyl acetate.

    Reduction: 3-(Hydroxymethyl)phenyl alcohol.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)phenyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenyl acetate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release phenol and acetic acid. The molecular targets and pathways involved vary based on the enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-(Hydroxymethyl)phenyl alcohol: Similar structure but lacks the ester group, affecting its reactivity and applications.

    3-(Carboxymethyl)phenyl acetate: An oxidized form of 3-(Hydroxymethyl)phenyl acetate with different chemical properties.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

[3-(hydroxymethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMFCCILFWVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553009
Record name 3-(Hydroxymethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78957-20-7
Record name 3-(Hydroxymethyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-hydroxybenzylalcohol (1.0 g, 8 mmol, 1 equiv.) in 6.4N KOH solution (1.86 ml, 12 mmol, 1.5 equiv.) at r.t., ice (4 g) was added followed by acetic anhydride (0.95 ml, 10 mmol, 1.25 equiv.). The reaction mixture was stirred at r.t. for 3 h. Water (50 ml) was added and the mixture was stirred for 30 min, before extracting with CH2Cl2 (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried (Na2SO4) and evaporated to dryness, under reduced pressure. The clear oil residue was purified by column chromatography on silica, eluted with EtOAc/hexane (1:2), to give the desired product as a clear oil (714 mg, 54% yield). HPLC-MS (method 1): m/z 165 [M−H]−. Rt=2.52 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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